
3-Mercaptotyramine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptotyramine Hydrochloride is a dopamine analog and an inhibitor of catechol-O-methyltransferase . It is also known as 4-(2-Aminoethyl)-2-mercaptophenol hydrochloride . It has a molecular weight of 205.71 and a molecular formula of C8H11NOS•HCl .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NOS•HCl . This indicates that it contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, one sulfur atom, and one chloride atom .Chemical Reactions Analysis
This compound is known to irreversibly inhibit the enzyme catechol-O-methyltransferase (COMT) by forming an SS bridge to a reactive mercapto group in the reactive site . This suggests that it participates in redox reactions involving the formation and breaking of sulfur-sulfur bonds.Scientific Research Applications
3-Mercaptotyramine Hydrochloride has been studied in the context of radioprotectant compounds. The crystal structures of related compounds like 2-mercaptoethylamine hydrochloride and 3-mercaptopropylamine hydrochloride were determined to understand the conformation of radioprotectant compounds (Jandacek & Swartz, 1970).
It is used in the conjugation of peptides or proteins mediated by N-hydroxysulfo-succinimide (NHS), as demonstrated in the synthesis of CdTe nanoparticles in aqueous solution for applications in cell labeling (Shan et al., 2008).
This compound is involved in the synthesis of N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate (NHS-MAG3), which is used for covalently conjugating a MAG3 chelator to primary amine functionalized biomolecules. This is significant in nuclear imaging and tumor radiation therapy studies (Wang, Liu, & Hnatowich, 2007).
Research has also explored its role in the synthesis of novel copolymers by Ralstonia eutropha, which produced polythioesters with different contents of 3-mercaptopropionic acid for potential use in material science (Lütke-Eversloh et al., 2002).
Additionally, this compound has been implicated in the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate), a sulfur analogue to poly(3-hydroxybutyrate) by Ralstonia eutropha, indicating its potential application in biopolymer synthesis (Lütke-Eversloh et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPBZPYBTMVFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
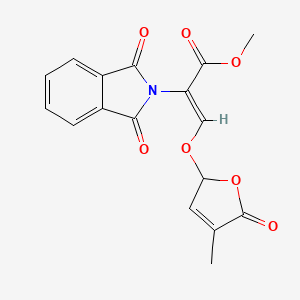
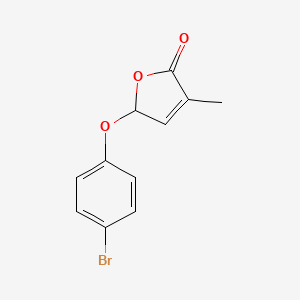
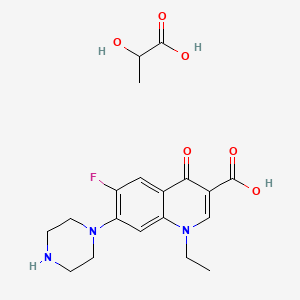
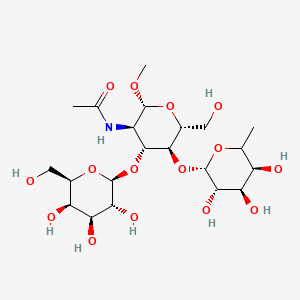
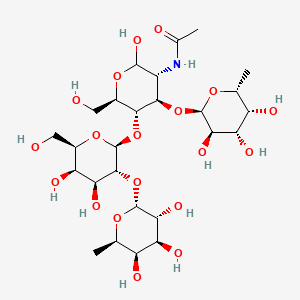

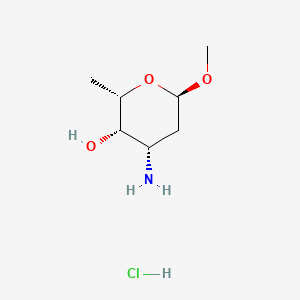
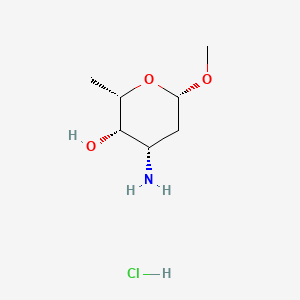
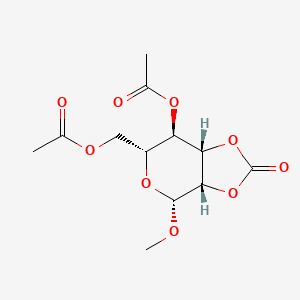

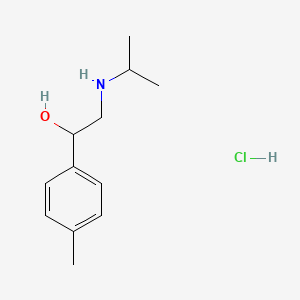

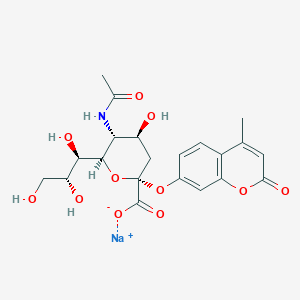
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)
